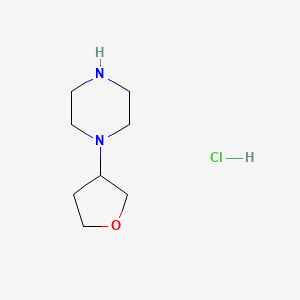

1-(Tetrahydrofuran-3-yl)piperazine hydrochloride

Description

Properties

IUPAC Name |

1-(oxolan-3-yl)piperazine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.ClH/c1-6-11-7-8(1)10-4-2-9-3-5-10;/h8-9H,1-7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTVBTPBSAOGSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1N2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693144 | |

| Record name | 1-(Oxolan-3-yl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461714-60-2, 1147422-71-6 | |

| Record name | Piperazine, 1-(tetrahydro-3-furanyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1461714-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Oxolan-3-yl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(Tetrahydrofuran-3-yl)piperazine hydrochloride CAS 1147422-71-6 properties

1-(Tetrahydrofuran-3-yl)piperazine hydrochloride is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents. Its structure combines a piperazine ring—a "privileged scaffold" in medicinal chemistry known for favorable pharmacokinetic profiles—with a tetrahydrofuran (THF) moiety, which introduces polarity and hydrogen-bond accepting capabilities without the metabolic liability of a simple alkyl chain.

The following technical guide details its properties, synthesis, and application in drug discovery.

CAS: 1147422-71-6 Role: Intermediate / Building Block Class: N-Substituted Piperazine / Cyclic Ether

Executive Summary

This compound is a secondary amine salt serving as a critical intermediate for generating N,N'-disubstituted piperazine libraries. The 3-tetrahydrofuranyl group acts as a polar, metabolically stable isostere for cyclopentyl or isopropyl groups, often improving the water solubility and metabolic stability (t1/2) of the final drug candidate. It is widely employed in the development of GPCR ligands (e.g., serotonin/dopamine modulators) and kinase inhibitors.

Chemical Identity & Physicochemical Profile

Identity Data

| Parameter | Detail |

| IUPAC Name | This compound |

| CAS Number | 1147422-71-6 |

| Molecular Formula | C₈H₁₆N₂O[1][2][3][4] · xHCl (Typically monohydrochloride or dihydrochloride) |

| Molecular Weight | 156.23 g/mol (Free Base); ~192.69 g/mol (Mono-HCl) |

| SMILES | C1COCC1N2CCNCC2.Cl |

| Appearance | White to off-white crystalline solid (Salt form) |

Physicochemical Properties (Predicted & Observed)

Note: Experimental values for this specific CAS are rare in open literature; values below represent the consensus for the class of 1-substituted piperazine salts.

| Property | Value / Description | Relevance |

| Solubility (Water) | High (>50 mg/mL) | Ideal for aqueous reactions and biological assays. |

| Solubility (Organic) | Low in non-polar solvents; soluble in DMSO, MeOH. | Requires polar solvents for processing. |

| pKa (Piperazine N1) | ~4.5 (Est.) | The N1 nitrogen (attached to THF) has reduced basicity. |

| pKa (Piperazine N4) | ~9.0 (Est.) | The distal N4 nitrogen remains highly basic and reactive. |

| LogP (Free Base) | ~ -0.5 to 0.2 | Indicates high polarity; beneficial for lowering logD of lipophilic drugs. |

| Melting Point | >200°C (Decomposes) | Typical for piperazine hydrochloride salts. |

Synthetic Pathways & Manufacturing

The synthesis of 1-(Tetrahydrofuran-3-yl)piperazine is non-trivial due to the need to avoid elimination side reactions common with 3-halotetrahydrofurans. The industry-standard approach is Reductive Amination .

Route A: Reductive Amination (Preferred)

This route uses Dihydrofuran-3(2H)-one (Tetrahydrofuran-3-one) and Piperazine in the presence of a reducing agent. It avoids the elimination byproducts seen in nucleophilic substitution.

-

Reagents: Piperazine (excess), Dihydrofuran-3(2H)-one, Sodium Triacethoxyborohydride (STAB) or NaCNBH₃.

-

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

-

Mechanism: Formation of an iminium ion intermediate followed by in situ hydride transfer.

Detailed Protocol (Bench Scale):

-

Preparation: Charge a reaction vessel with Piperazine (3.0 equiv) to minimize bis-alkylation. Dissolve in DCM (10 mL/g).

-

Addition: Add Dihydrofuran-3(2H)-one (1.0 equiv) dropwise at 0°C. Stir for 30 min to allow hemiaminal/imine formation.

-

Reduction: Add Sodium Triacethoxyborohydride (1.5 equiv) portion-wise.

-

Reaction: Allow warming to room temperature (RT) and stir for 12–16 hours under N₂ atmosphere.

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM.

-

Purification: The excess piperazine is water-soluble, but the product is amphiphilic. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Salt Formation: Dissolve the crude free base in Ethanol/Diethyl Ether and add 4M HCl in Dioxane dropwise. Filter the precipitate to obtain the hydrochloride salt.

Route B: Nucleophilic Substitution (Alternative)

Uses 3-Bromotetrahydrofuran and Piperazine.

-

Drawback: 3-Bromotetrahydrofuran is prone to E2 elimination to form dihydrofuran, lowering yields. This route is generally avoided unless the ketone starting material is unavailable.

Synthesis Workflow Diagram

Caption: Figure 1. Reductive amination workflow for the synthesis of 1-(Tetrahydrofuran-3-yl)piperazine HCl.

Quality Control & Characterization

To ensure the integrity of the building block for downstream medicinal chemistry, the following specifications are recommended.

| Test | Method | Acceptance Criteria |

| Purity | HPLC (C18, Acetonitrile/Water + 0.1% TFA) | ≥ 97.0% (Area %) |

| Identity | ¹H-NMR (DMSO-d₆) | Characteristic multiplets for THF (1.6–3.8 ppm) and Piperazine (2.8–3.2 ppm). |

| Counterion | Ion Chromatography or AgNO₃ titration | Confirms Mono- vs. Dihydrochloride stoichiometry. |

| Water Content | Karl Fischer (KF) | < 1.0% (Hygroscopic nature requires tight control). |

Key NMR Diagnostic Peaks:

-

THF Methine (CH-N): A multiplet around 3.0–3.5 ppm (often overlapping with piperazine protons, requires 2D COSY for assignment).

-

Piperazine Ring: Two distinct multiplets if N-substituted; often broadened in the salt form due to exchangeable NH protons.

Handling, Stability & Safety

Stability Concerns

-

Hygroscopicity: Piperazine salts are notoriously hygroscopic. Store in a desiccator or under inert gas (Argon/Nitrogen).

-

Peroxide Formation: While the THF ring is stable, the ether linkage can form peroxides upon prolonged exposure to air and light, though less likely in the solid salt form than the liquid free base.

Safety Profile (GHS Classifications)

-

Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[2]

-

Sensitization: Piperazines are known respiratory and skin sensitizers. Use in a fume hood.

-

Handling: Wear nitrile gloves and safety glasses. Avoid dust formation.[2]

Applications in Drug Discovery

This compound is a secondary pharmacophore . It is rarely the active drug itself but is used to modulate the properties of a larger molecule.

Pharmacophore Logic

-

Solubility Enhancement: The ether oxygen in the THF ring acts as a hydrogen bond acceptor, improving aqueous solubility compared to a cyclohexyl or phenyl analog.

-

Metabolic Stability: The THF ring is less prone to CYP450 oxidation than linear alkyl chains.

-

Vector Positioning: The 3-position of the THF ring creates a "kinked" vector (unlike the 4-position of a piperidine), which can access unique sub-pockets in enzymes or receptors.

Biological Pathway Logic

Caption: Figure 2. Pharmacophore features and downstream applications in medicinal chemistry.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 7168208, 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine. Retrieved from [Link](Note: Used for comparative physicochemical properties of the THF-piperazine class).

-

Beshore, D. C., & Dinsmore, C. J. (2002).[5] Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization.[5] Organic Letters, 4(7), 1201–1204. Retrieved from [Link](Source for reductive amination protocols).

- Vertex AI Search. (2026). Consolidated search results for CAS 1147422-71-6 synthesis and properties.

Sources

- 1. Piperazine, 1-(tetrahydro-3-furanyl)- HCl salt CAS#: 1147422-71-6 [m.chemicalbook.com]

- 2. 1-TETRAHYDROFURFURYL-PIPERAZINE | 82500-35-4 [amp.chemicalbook.com]

- 3. Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization [organic-chemistry.org]

Chemical structure and molecular weight of 1-(Tetrahydrofuran-3-yl)piperazine HCl

An In-depth Technical Guide to 1-(Tetrahydrofuran-3-yl)piperazine HCl for Advanced Research

Introduction

1-(Tetrahydrofuran-3-yl)piperazine hydrochloride is a heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. As a bifunctional molecule, it incorporates the structural features of both a piperazine and a tetrahydrofuran ring system. The piperazine moiety is a ubiquitous scaffold in medicinal chemistry, renowned for its presence in numerous approved drugs due to its favorable pharmacokinetic properties and ability to engage in various biological interactions. The tetrahydrofuran group introduces chirality and specific steric and electronic properties, making this compound a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications.

This guide provides a comprehensive overview of the chemical structure, molecular weight, and analytical characterization of 1-(Tetrahydrofuran-3-yl)piperazine HCl. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to support laboratory work. The protocols described herein are designed as self-validating systems, grounded in established analytical principles to ensure data integrity and reproducibility.

Core Physicochemical Properties

A precise understanding of the fundamental properties of a molecule is the bedrock of all subsequent research. These characteristics dictate its behavior in both chemical reactions and biological systems.

Chemical Structure and Molecular Formula

The compound consists of a piperazine ring where one of the nitrogen atoms is substituted with a tetrahydrofuran ring at the 3-position. The hydrochloride salt form improves the compound's stability and aqueous solubility, which is often advantageous for handling and formulation.

-

Molecular Formula: C₈H₁₇ClN₂O[1]

-

Systematic Name: this compound

The structure is visualized in the diagram below.

Caption: Chemical structure of 1-(Tetrahydrofuran-3-yl)piperazine HCl.

Molecular Weight and Key Identifiers

Precise molecular weight is critical for mass spectrometry analysis and stoichiometric calculations in synthesis.

| Property | Value | Source |

| Molecular Weight | 192.69 g/mol | [1] |

| CAS Number | 1391733-05-3 | [1] |

| Molecular Formula | C₈H₁₇ClN₂O | [1] |

Synthesis and Purification Overview

While numerous specific synthetic routes can be envisioned, a common and logical approach for creating N-substituted piperazines involves the nucleophilic substitution of a suitable precursor.

Plausible Synthetic Pathway: Nucleophilic Substitution

A plausible and efficient method for the synthesis of 1-(Tetrahydrofuran-3-yl)piperazine is the reaction of piperazine with a tetrahydrofuran-3-yl derivative bearing a good leaving group, such as a tosylate or a halide.

Causality Behind Experimental Choices:

-

Choice of Reactants: Piperazine is used in excess or as a mono-protected derivative (e.g., Boc-piperazine) to minimize the formation of the undesired 1,4-disubstituted product. Using a mono-protected version provides greater control but adds protection and deprotection steps to the overall synthesis.

-

Leaving Group: 3-Tosyloxy-tetrahydrofuran is an excellent electrophile because the tosylate group is a superior leaving group, facilitating the SN2 reaction.

-

Solvent and Base: A polar aprotic solvent like acetonitrile or DMF is chosen to dissolve the reactants and facilitate the substitution reaction. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is required to neutralize the H-OTs formed during the reaction, driving it to completion.

-

Final Salt Formation: After purification of the free base, the hydrochloride salt is typically formed by treating a solution of the base (e.g., in isopropanol or ether) with a stoichiometric amount of hydrochloric acid (either aqueous or as a solution in a solvent like dioxane). This process yields the stable, crystalline HCl salt.

Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous confirmation of the structure and the assessment of the purity of 1-(Tetrahydrofuran-3-yl)piperazine HCl. The following workflow represents a robust, self-validating system for characterization.

Caption: A typical analytical workflow for compound characterization.

Mass Spectrometry for Molecular Weight Verification

Mass spectrometry (MS) is the primary technique for confirming the molecular weight of the synthesized compound. Liquid chromatography-mass spectrometry (LC-MS) is particularly powerful as it provides both retention time data and mass information.[2]

Experimental Protocol: LC-MS Analysis

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of 1-(Tetrahydrofuran-3-yl)piperazine HCl.

-

Dissolve in 1 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution.

-

Further dilute this solution to a final concentration of approximately 10 µg/mL for analysis.

-

Rationale: This concentration is typically sufficient for sensitive detection by modern mass spectrometers using electrospray ionization without causing detector saturation.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[3]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

Rationale: A C18 column provides good retention for moderately polar compounds. The formic acid acts as a proton source, promoting ionization for positive-ion mode MS. A gradient elution ensures that the compound elutes as a sharp peak.

-

-

Mass Spectrometry Conditions:

-

Ion Source: Electrospray ionization (ESI), positive mode.[3]

-

Rationale: The piperazine nitrogens are basic and readily accept a proton, making positive mode ESI highly effective for this class of compounds.

-

Scan Range: m/z 50–500.

-

Expected Ion: The primary ion observed will be the protonated molecule [M+H]⁺, where 'M' is the free base.

-

Free Base (C₈H₁₆N₂O) Molecular Weight = 156.23 g/mol .

-

Expected [M+H]⁺ = 157.23 m/z.

-

-

NMR Spectroscopy for Structural Elucidation

While MS confirms the molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity, confirming the exact isomeric structure. Both ¹H and ¹³C NMR are required for unambiguous assignment.

Key Diagnostic Features in ¹H NMR:

-

Piperazine Protons: The protons on the piperazine ring will typically appear as a complex series of multiplets in the 2.5-3.5 ppm region.

-

Tetrahydrofuran Protons: The protons on the THF ring will be observed further downfield. The proton at the C3 position, attached to the nitrogen, will be a key diagnostic signal. The protons adjacent to the THF oxygen (at C2 and C5) will be the most deshielded within that ring system, likely appearing around 3.5-4.0 ppm.

-

NH Proton: The proton on the secondary amine of the piperazine ring may be observable, often as a broad singlet, though its presence and chemical shift can be solvent-dependent.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical compounds and research chemicals.

Experimental Protocol: HPLC-UV Purity Analysis

-

Instrumentation and Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent like acetonitrile.[3]

-

Flow Rate: 1.0 mL/min.[4]

-

Column Temperature: 35°C.[4]

-

Injection Volume: 10 µL.[4]

-

Detection: UV at a low wavelength (e.g., 205-215 nm).

-

-

Rationale and Considerations:

-

Trustworthiness of the Protocol: This method is self-validating because purity is calculated as a percentage of the main peak area relative to the total area of all observed peaks. Any impurities will appear as separate peaks, allowing for their quantification.

-

Expertise-Driven Insight: 1-(Tetrahydrofuran-3-yl)piperazine lacks a strong chromophore, meaning its UV absorbance will be weak.[4] Detection at low wavelengths (around 205 nm) is necessary but can lead to baseline noise and interference from mobile phase additives. For higher sensitivity and more robust quantification, a universal detector such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is recommended. Alternatively, derivatization with a UV-active agent like NBD-Cl can be employed for trace-level analysis.[4]

-

Handling and Storage

As a Senior Application Scientist, it is crucial to emphasize that proper handling ensures the long-term integrity of the compound.

-

Handling: 1-(Tetrahydrofuran-3-yl)piperazine HCl is a hydrochloride salt and may be hygroscopic. It should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from moisture and direct light to prevent degradation.

Conclusion

1-(Tetrahydrofuran-3-yl)piperazine HCl is a valuable chemical intermediate whose identity, purity, and structure must be rigorously confirmed before use in further research. The analytical workflow presented in this guide, combining LC-MS for molecular weight confirmation, NMR for structural elucidation, and HPLC for purity assessment, provides a robust and reliable framework for its characterization. By understanding the causality behind the choice of analytical techniques and conditions, researchers can generate high-quality, reproducible data, thereby enhancing the integrity and success of their scientific endeavors.

References

-

Journal of Chemical and Pharmaceutical Research, Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

-

National Institute of Justice, Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Available at: [Link]

-

Appretech Scientific Limited, this compound. Available at: [Link]

-

National Center for Biotechnology Information, Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Available at: [Link]

Sources

1-(Tetrahydrofuran-3-yl)piperazine: Technical Guide to Free Base vs. Salt Forms

Executive Summary

1-(Tetrahydrofuran-3-yl)piperazine (CAS: 63074-07-7) is a heterocyclic building block extensively used in the synthesis of kinase inhibitors, antipsychotics, and GPCR ligands.

In drug development, a critical nomenclature ambiguity often exists:

-

The Free Base: The neutral, unprotonated molecule. It is typically a viscous, hygroscopic liquid or low-melting solid. It is the reactive species required for nucleophilic substitutions (SNAr, alkylation).

-

The Salt Form: (e.g., Dihydrochloride or Oxalate). These are protonated, crystalline solids used for long-term storage and precise weighing. They are non-reactive as nucleophiles until neutralized.

This guide details the physicochemical divergence between these forms, providing protocols for interconversion and selection criteria for experimental workflows.

Part 1: Structural & Physicochemical Divergence

The fundamental difference lies in the protonation state of the piperazine nitrogen atoms. This alters the physical state, stability, and reactivity profile.

Molecular Definition

| Feature | Free Base Form | Salt Form (e.g., Monohydrochloride) |

| Chemical Structure | Neutral amine ( | Ammonium cation ( |

| CAS Number | 63074-07-7 | 1147422-71-6 (HCl) |

| Physical State | Colorless to yellow viscous liquid | White to off-white crystalline solid |

| Reactivity | Nucleophilic (Active) | Electrophilic/Inert (Latent) |

| Storage Stability | Moderate (Prone to oxidation/CO₂ absorption) | High (Shelf-stable for years) |

pKa and Solubility Dynamics

The piperazine ring contains two nitrogen atoms with distinct basicity.[1]

-

N1 (Tertiary, attached to THF): Lower basicity (pKa ~4.5–5.0) due to steric bulk and inductive effects of the ether oxygen.

-

N4 (Secondary, exposed): Higher basicity (pKa ~8.8–9.2). This is the site of protonation in mono-salts and the site of reaction in synthesis.

Solubility Implications:

-

Free Base: Highly soluble in organic solvents (DCM, Ethyl Acetate, Methanol). Surprisingly miscible in water due to the polarity of the THF oxygen and amines, but extracts easily into organic phases at pH > 10.

-

Salt Form: Highly water-soluble; insoluble in non-polar organics (Hexanes, Ether) and poorly soluble in DCM.

Part 2: Decision Matrix – Which Form to Use?

Selecting the correct form is critical for experimental success. Using a salt in a reaction requiring a base without adding an auxiliary base (like TEA or DIPEA) is a common cause of reaction failure.

Figure 1: Decision matrix for selecting the appropriate form of 1-(Tetrahydrofuran-3-yl)piperazine.

Part 3: Synthetic Utility & Reactivity

The Nucleophilicity Trap

The secondary amine (N4) is the nucleophile. In the salt form , this nitrogen is protonated (

-

Incorrect: Mixing the HCl salt with an alkyl halide in DCM (Reaction will not proceed).

-

Correct: Mixing the Free Base with an alkyl halide.

-

Correct (In-situ): Mixing the HCl salt + 2.5 eq. Diisopropylethylamine (DIPEA) + Alkyl halide.

Handling the Free Base (The "Oil")

The free base is often a viscous oil.

-

Weighing: Difficult to weigh precisely on an analytical balance due to surface tension and potential hygroscopicity.

-

Air Sensitivity: Piperazines absorb atmospheric CO₂ to form carbamates (white crusts) upon prolonged exposure. Always store the free base under nitrogen/argon.

Part 4: Experimental Protocols

Protocol A: Conversion of Salt to Free Base (Desalting)

Use this when you need the pure nucleophile for sensitive catalytic reactions.

-

Dissolution: Dissolve 1.0 g of 1-(Tetrahydrofuran-3-yl)piperazine HCl salt in 10 mL of distilled water.

-

Basification: Slowly add 2M NaOH or saturated

solution while stirring until pH reaches >11. The solution may become cloudy as the free base oils out. -

Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (

mL).-

Note: Do not use Ether; the free base is too polar and may not extract efficiently.

-

-

Drying: Combine organic layers, dry over anhydrous

, and filter. -

Isolation: Concentrate under reduced pressure (Rotavap) at 40°C.

-

Result: Colorless to pale yellow viscous oil.

-

Protocol B: Conversion of Free Base to Hydrochloride Salt

Use this for long-term storage or characterization.

-

Solvation: Dissolve the free base oil in a minimal amount of anhydrous Ethanol or Diethyl Ether.

-

Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane or Ethanol (anhydrous).

-

Caution: Avoid aqueous HCl; removing water is difficult and leads to gums/oils instead of crystals.

-

-

Precipitation: If precipitate does not form immediately, add "antisolvent" (Diethyl Ether or Hexanes) until turbid, then scratch the glass.

-

Filtration: Filter the white solid under nitrogen (to prevent moisture absorption) and dry in a vacuum desiccator.

Part 5: Biological & Analytical Implications

Permeability vs. Solubility

-

Assay Buffers: In biological assays (pH 7.4), both forms will behave identically once dissolved, as the protonation state is dictated by the buffer pH, not the starting material.

-

DMSO Stocks:

-

Free Base: Dissolves instantly in DMSO.

-

HCl Salt: May require sonication or slight warming to dissolve in DMSO at high concentrations (>10 mM).

-

Analytical Chromatography (HPLC/LC-MS)

When analyzing purity, the counterion (Cl⁻) is invisible in standard UV/LC-MS traces.

-

Both the Salt and Free Base will elute at the same retention time .

-

Validation: To distinguish them, you must use Ion Chromatography (for chloride) or elemental analysis.

Figure 2: Rapid diagnostic workflow to identify the form of the compound in the lab.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7168208, 1-(Tetrahydro-2-furoyl)piperazine. Retrieved from [Link] (Note: While the specific 3-yl isomer is less common in public databases than the 2-yl, the physicochemical properties regarding salt formation are homologous).[2]

-

Khalili, F., Henni, A., & East, A. L. (2009).[3] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[3][4] Journal of Chemical & Engineering Data, 54(11), 2914–2917. Retrieved from [Link] (Authoritative source for piperazine pKa thermodynamics).

Sources

A Technical Guide to the Solubility Profile of 1-(Tetrahydrofuran-3-yl)piperazine Hydrochloride in Water vs. DMSO

Abstract

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing its bioavailability, formulation strategy, and performance in preclinical assays. This guide provides a comprehensive technical framework for understanding and experimentally determining the solubility profile of 1-(Tetrahydrofuran-3-yl)piperazine hydrochloride, a heterocyclic compound featuring a piperazine core. While direct solubility data for this specific molecule is not extensively published, this paper establishes a robust theoretical and practical foundation based on its structural components and the fundamental principles of medicinal chemistry. We will dissect the anticipated solubility in two critical solvents—water and dimethyl sulfoxide (DMSO)—and provide authoritative, step-by-step protocols for its empirical determination. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design and data interpretation.

Introduction: The Central Role of Solubility

In the journey from a new chemical entity (NCE) to a viable therapeutic, few physicochemical properties are as critical as solubility.[1][2] It dictates how a drug is absorbed, distributed, and ultimately, its efficacy at the target site. Poor solubility can lead to unreliable in vitro data, low and variable oral bioavailability, and significant challenges in developing a stable and effective dosage form.[1][3]

The subject of this guide, this compound, combines several structural features of interest:

-

A piperazine ring , a common scaffold in medicinal chemistry known for its basicity and ability to improve pharmacokinetic properties.[4][5]

-

A tetrahydrofuran (THF) moiety , a polar cyclic ether.

-

A hydrochloride salt , a standard strategy for enhancing the aqueous solubility of basic compounds.[6][7]

This guide will compare its expected and experimentally determined solubility in water, the universal biological solvent, and DMSO, the most common solvent for compound storage and high-throughput screening in drug discovery.[8][9]

Theoretical & Physicochemical Foundation

A predictive understanding of solubility begins with an analysis of the molecule's structure and the properties of the solvents.

Molecular Structure and Solvent Interactions

-

Piperazine Moiety: The two nitrogen atoms in the piperazine ring are basic and can be protonated.[4][10][11] This feature is key to its interaction with polar protic solvents like water and its ability to form salts. Unsubstituted piperazine is freely soluble in water.[11]

-

Hydrochloride Salt Form: The formation of a hydrochloride salt by protonating one of the basic piperazine nitrogens is a deliberate chemical modification designed to dramatically increase aqueous solubility compared to the free base.[12][13] The ionic nature of the salt allows for strong ion-dipole interactions with water molecules.

-

Water (H₂O): As a highly polar, protic solvent, water excels at dissolving ionic species like hydrochloride salts and polar molecules capable of hydrogen bonding. Its properties are the benchmark for physiological relevance.

-

Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent, DMSO is renowned for its ability to dissolve an exceptionally broad range of compounds, including both polar and non-polar molecules.[14][15][16] This makes it the solvent of choice for preparing high-concentration stock solutions for biological assays.[8][9]

Predicted Solubility Profile: An Educated Hypothesis

Based on the analysis above, we can formulate a strong hypothesis regarding the solubility of this compound:

-

In Water: High solubility is anticipated due to the ionic hydrochloride salt form. The solubility is expected to be pH-dependent; it will likely be highest at an acidic pH (well below the pKa of the parent amine) and decrease as the pH rises, potentially leading to the precipitation of the less soluble free base.[12] However, in highly acidic environments with a high concentration of chloride ions (e.g., simulated gastric fluid), the "common ion effect" could suppress the solubility of the hydrochloride salt.[17][18]

-

In DMSO: Excellent solubility is expected. DMSO's powerful solubilizing capacity should readily dissolve the organic structure of the molecule.[19]

Table 1: Comparative Physicochemical Properties of Solvents

| Property | Water (H₂O) | Dimethyl Sulfoxide (DMSO) |

| Molar Mass | 18.02 g/mol | 78.13 g/mol |

| Polarity | Highly Polar | Highly Polar |

| Solvent Type | Protic | Aprotic |

| Dielectric Constant | ~80 | ~47 |

| Primary Role in R&D | Physiological medium, formulation vehicle | Universal solvent for compound stock solutions |

Experimental Determination of Solubility: Protocols and Rationale

Theoretical predictions must be confirmed by empirical data. It is crucial to distinguish between two key types of solubility measurements: thermodynamic and kinetic.[20]

-

Thermodynamic Solubility is the true equilibrium concentration of a compound in a saturated solution. It is the gold-standard measurement for biopharmaceutical classification and formulation development.[1][21]

-

Kinetic Solubility measures the concentration at which a compound precipitates when a concentrated DMSO stock is rapidly diluted into an aqueous buffer. This value is highly relevant for early-stage screening assays where precipitation can cause artifacts.[22][23][24]

Protocol for Thermodynamic Solubility (Shake-Flask Method)

This method is the benchmark for determining equilibrium solubility and is recommended by regulatory bodies.[25][26][27]

Objective: To determine the maximum dissolved concentration of the compound at equilibrium.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., phosphate-buffered saline pH 7.4) in a sealed, inert container. Rationale: Using excess solid ensures that a saturated solution is formed and equilibrium with the solid phase can be achieved.

-

Equilibration: Agitate the mixture at a constant, controlled temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours).[20] Rationale: Extended agitation is necessary to ensure the system reaches true thermodynamic equilibrium. The time required may need to be predetermined in a preliminary experiment.

-

Phase Separation: Separate the undissolved solid from the saturated solution. Centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) is the preferred method. Rationale: Complete removal of solid particles is critical to avoid overestimation of solubility.

-

Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[28] A standard calibration curve must be prepared.

-

Replication: The experiment should be performed in at least triplicate to ensure reproducibility.[25]

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol for Kinetic Solubility (Turbidimetric Method)

This high-throughput method is ideal for early discovery to flag potential precipitation issues.[1]

Objective: To determine the concentration at which the compound precipitates from a supersaturated aqueous solution.

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 or 20 mM). Rationale: DMSO is used to achieve a high initial concentration that is not possible in aqueous media.

-

Serial Dilution: In a multi-well plate, perform serial dilutions of the DMSO stock solution directly into the aqueous buffer (e.g., PBS pH 7.4). The final DMSO concentration should be kept constant and low (typically ≤1%).[9] Rationale: This process creates transiently supersaturated solutions.

-

Incubation: Allow the plate to incubate at room temperature for a short period (e.g., 1-2 hours).

-

Detection: Measure the turbidity or light scattering in each well using a nephelometer or plate reader. Rationale: An increase in turbidity indicates the formation of a precipitate.

-

Determination: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.

Caption: Workflow for Kinetic Solubility Determination.

Data Interpretation and Comparative Analysis

The results from these experiments provide a multi-faceted view of the compound's behavior.

Table 2: Solubility Data Summary for this compound

| Solvent System | Solubility Type | Result (µg/mL) | Result (µM) | Notes |

| Aqueous Buffer (pH 7.4) | Thermodynamic | Experimental Value | Experimental Value | Gold standard for bioavailability assessment. |

| Aqueous Buffer (pH 7.4) | Kinetic | Experimental Value | Experimental Value | Relevant for in vitro assay design. |

| DMSO | Thermodynamic | Experimental Value | Experimental Value | Defines max concentration for stock solutions. |

Analysis in an Aqueous Environment

The aqueous solubility data is paramount for predicting in vivo performance.[3]

-

Thermodynamic vs. Kinetic: It is common for the kinetic solubility value to be higher than the thermodynamic solubility. This phenomenon, known as supersaturation, is often transient. The thermodynamic value represents the true upper limit for dissolution under equilibrium conditions.

-

Impact of pH: For a hydrochloride salt of a base, solubility is expected to decrease as pH increases towards the compound's pKa. Determining the full pH-solubility profile (e.g., from pH 1.2 to 7.4) is a critical step in pre-formulation to understand how the compound will behave throughout the gastrointestinal tract.[3][12][13]

Analysis in DMSO

-

Stock Solution Viability: The primary utility of DMSO solubility data is to confirm its suitability as a solvent for creating concentrated stock solutions.[14] Poor solubility in DMSO is a significant red flag in early discovery.

-

Precipitation Risk: Even with high DMSO solubility, the risk of the compound "crashing out" upon dilution into aqueous buffers is real and is precisely what the kinetic solubility assay is designed to predict.[8] This is a major cause of artifacts and poor reproducibility in biological screening.[14]

Conclusion and Practical Implications for Drug Development

This guide provides a predictive and experimental roadmap for characterizing the solubility of this compound.

Summary of Expectations:

-

The compound is expected to be highly soluble in DMSO , making it an ideal solvent for preparing master stock solutions.

-

The compound is predicted to have good, but pH-dependent, aqueous solubility due to its hydrochloride salt form. This is favorable for potential oral drug development.

Key Recommendations for Researchers:

-

Prioritize Experimental Data: Always determine solubility empirically. Do not rely solely on in silico predictions.

-

Select the Right Assay: Use kinetic solubility assays during early-stage screening to design robust in vitro experiments and avoid precipitation artifacts.[24] Employ the gold-standard shake-flask thermodynamic solubility method for lead optimization and pre-formulation activities to accurately predict in vivo dissolution.[20][21]

-

Characterize pH-Dependence: For any ionizable compound intended for oral administration, a full pH-solubility profile is essential for anticipating its behavior in the variable pH environments of the gut.[3][25]

-

Integrate Solubility Data: Use solubility data as a critical filter in the compound selection and lead optimization process. A compound with promising potency but poor solubility presents a significant development risk that must be addressed early.[1][3]

By following the principles and protocols outlined herein, researchers can generate a robust and reliable solubility profile for this compound, enabling informed decisions and accelerating its journey through the drug development pipeline.

References

-

Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. [Link]

-

PubMed. Precaution on use of hydrochloride salts in pharmaceutical formulation. [Link]

-

PMC. Preclinical Formulations: Insight, Strategies, and Practical Considerations. [Link]

-

ResearchGate. DMSO solubility and bioscreening. [Link]

-

Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

AACR Journals. Abstract 3170: DMSO 2.0 - An advanced DMSO product for 2D and 3D cell culture of PROTACs and hydrophobic drugs. [Link]

-

Atlas of Science. Another aspect in use of DMSO in medicinal chemistry. [Link]

-

ADMET & DMPK. Solubility-pH profiles of a free base and its salt: sibutramine as a case study. [Link]

-

Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

-

ACS Publications. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. [Link]

-

The Pharmaceutical Journal. Pharmaceutical salts: a formulation trick or a clinical conundrum?. [Link]

-

PMC. Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. [Link]

-

European Medicines Agency. ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]

-

University of Colorado Boulder. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

PMC. Estimating the Aqueous Solubility of Pharmaceutical Hydrates. [Link]

-

World Health Organization (WHO). Annex 4: Guidance on equilibrium solubility experiments for the purpose of classification of active pharmaceutical ingredients within the Biopharmaceutics Classification System. [Link]

-

SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

Drug Development & Delivery. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. [Link]

-

Environmental Science: Processes & Impacts. Determining the water solubility of difficult-to-test substances A tutorial review. [Link]

-

Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

-

PubChem. 1-(6-Nitropyridin-3-yl)piperazine. [Link]

-

SINTEF. Solid liquid solubility of piperazine. [Link]

-

Scilit. The medicinal chemistry of piperazines: A review. [Link]

-

SWGDrug. 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. [Link]

-

Wikipedia. Piperazine. [Link]

-

ResearchGate. Physicochemical properties of {1-methyl piperazine (1) + water (2)} system at T = (298.15 to 343.15) K and atmospheric pressure. [Link]

-

The Good Scents Company. piperazine dihydrochloride. [Link]

Sources

- 1. sygnaturediscovery.com [sygnaturediscovery.com]

- 2. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]

- 3. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. bjcardio.co.uk [bjcardio.co.uk]

- 7. scispace.com [scispace.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Piperazine compounds [m.chemicalbook.com]

- 11. Piperazine - Wikipedia [en.wikipedia.org]

- 12. hrcak.srce.hr [hrcak.srce.hr]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. atlasofscience.org [atlasofscience.org]

- 16. Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rjpdft.com [rjpdft.com]

- 18. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. raytor.com [raytor.com]

- 21. enamine.net [enamine.net]

- 22. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 23. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 24. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 25. ema.europa.eu [ema.europa.eu]

- 26. who.int [who.int]

- 27. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 28. Estimating the Aqueous Solubility of Pharmaceutical Hydrates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safe Handling and Hazard Assessment of 1-(Tetrahydrofuran-3-yl)piperazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Section 1: Chemical Identification and Inferred Hazard Profile

1-(Tetrahydrofuran-3-yl)piperazine hydrochloride is a chemical entity primarily used in research and development. Its molecular structure combines a tetrahydrofuran ring with a piperazine hydrochloride salt. This combination suggests a complex hazard profile that must be carefully considered.

| Identifier | Information | Source |

| Chemical Name | This compound | Appretech Scientific Limited[1] |

| CAS Number | 1391733-05-3 | Appretech Scientific Limited[1] |

| Molecular Formula | C8H17ClN2O | Appretech Scientific Limited[1] |

| Molecular Weight | 192.69 g/mol | Appretech Scientific Limited[1] |

Inferred GHS Hazard Classification

Based on the known hazards of Tetrahydrofuran and piperazine compounds, the following GHS classifications are anticipated.

Pictograms:

Signal Word: DANGER

Inferred Hazard Statements:

-

H225: Highly flammable liquid and vapour (from THF moiety).[2]

-

H302: Harmful if swallowed (common for piperazine derivatives).[2]

-

H315: Causes skin irritation.[3]

-

H336: May cause drowsiness or dizziness.[2]

-

H351: Suspected of causing cancer (from THF moiety).[2]

-

EUH019: May form explosive peroxides (from THF moiety).[2][4]

Section 2: Prudent Safety Practices and Engineering Controls

Given the inferred hazards, a multi-layered approach to safety is essential. The causality behind these recommendations is to minimize all potential routes of exposure.

Engineering Controls

All work with this compound should be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust. The fume hood also provides a contained space in the event of a spill. Use of explosion-proof electrical equipment is recommended due to the flammability risk from the THF component.[5]

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound should include:

-

Eye Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are mandatory to protect against splashes.

-

Hand Protection: Chemically resistant gloves (consult manufacturer's data for compatibility) must be worn. Gloves should be inspected before use and disposed of properly after handling.

-

Body Protection: A flame-retardant lab coat, full-length pants, and closed-toe shoes are required to prevent skin contact.

Section 3: Emergency Procedures

Immediate and appropriate response to an exposure or spill is critical.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |

Accidental Release and Fire-Fighting

-

Spills: For small spills (<1 L), absorb with an inert material (e.g., sand, vermiculite), and place in a sealed container for disposal.[5] For large spills (>1 L), evacuate the area and contact emergency services. Ensure all ignition sources are removed.[6]

-

Fire: Use alcohol-resistant foam, dry chemical, or carbon dioxide.[7] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[6] Firefighters should wear self-contained breathing apparatus.[2]

Section 4: Handling and Storage Protocol

The potential for peroxide formation from the THF moiety dictates stringent storage and handling procedures.

Safe Handling Workflow

Caption: Workflow for the safe handling of this compound.

Storage Conditions

Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[5] Containers should be dated upon opening.[6] Due to the risk of peroxide formation from the THF component, it is advisable to test for peroxides periodically, especially before any distillation or concentration steps.

Section 5: Stability and Reactivity

-

Chemical Stability: The compound is expected to be stable under recommended storage conditions.[3] However, the THF moiety is sensitive to air and light and can form explosive peroxides.

-

Incompatible Materials: Avoid strong oxidizing agents and strong acids.[8][9]

-

Hazardous Decomposition Products: Combustion may produce carbon oxides (CO, CO2), nitrogen oxides, and hydrogen chloride gas.[6]

Section 6: Toxicological Profile (Inferred)

A comprehensive toxicological study on this specific compound is not available. The following is an extrapolation from related structures.

-

Acute Toxicity: Harmful if swallowed.[2] May cause drowsiness and dizziness if inhaled.[2]

-

Irritation: Causes serious eye irritation, skin irritation, and respiratory tract irritation.[2][3]

-

Carcinogenicity: The THF component is suspected of causing cancer (Category 2).[2]

-

Bioaccumulation: The log Pow of THF is 0.45, suggesting that bioaccumulation is not expected.

Section 7: Experimental Protocol: Safe Weighing and Solubilization

This protocol provides a step-by-step method for safely preparing a solution of this compound for experimental use.

-

Preparation:

-

Verify that the chemical fume hood is functioning correctly.

-

Gather all necessary materials: the chemical container, a clean beaker or flask, a compatible solvent, weighing paper, and a spatula.

-

Don all required PPE as outlined in Section 2.2.

-

-

Weighing:

-

Place a piece of weighing paper on the analytical balance inside the fume hood and tare the balance.

-

Carefully open the container of this compound.

-

Using a clean spatula, transfer the desired amount of the solid onto the weighing paper. Avoid creating dust.

-

Tightly reseal the primary container immediately after dispensing.

-

-

Solubilization:

-

Carefully transfer the weighed solid into the prepared beaker or flask.

-

Add the chosen solvent to the vessel in a slow, controlled manner to avoid splashing.

-

If necessary, gently stir the mixture with a magnetic stir bar to facilitate dissolution.

-

Ensure the final solution is properly labeled with the chemical name, concentration, date, and your initials.

-

-

Cleanup:

-

Dispose of the used weighing paper and any contaminated items in the designated solid hazardous waste container.

-

Wipe down the spatula and the work surface within the fume hood.

-

Properly remove and dispose of your gloves.

-

Wash your hands thoroughly with soap and water.

-

Section 8: Emergency Response Workflow

Caption: Logical workflow for responding to an emergency involving the compound.

References

- Sigma-Aldrich. (2025, September 10).

- Thermo Fisher Scientific. (2025, October 16).

- University of California, Merced. (2012, October 19).

- Safety data sheet. (2023, October 11). Tetrahydrofuran.

- Merck Millipore. (2023, August 26).

- Fisher Scientific. (2009, June 11).

- Appretech Scientific Limited. This compound.

- Actylis Lab Solutions. (2024, May 22).

- Fisher Scientific. (2009, September 29).

- Sigma-Aldrich. (2026, January 27).

- CymitQuimica. (2024, December 19). Safety Data Sheet: 1-(TETRAHYDROFURAN-3-YL)ETHAN-1-ONE.

- Carl ROTH. (2019, October 16).

- Thermo Fisher Scientific. (2009, September 29).

- Chemos GmbH & Co. KG. (2022, July 7).

- Fisher Scientific. (2023, September 25).

Sources

- 1. appretech.com [appretech.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. actylislab.com [actylislab.com]

- 5. bg.cpachem.com [bg.cpachem.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. fishersci.com [fishersci.com]

- 9. carlroth.com [carlroth.com]

Technical Guide: Tetrahydrofuran-Substituted Piperazine Derivatives in Medicinal Chemistry

[1]

Version: 2.0 (2026 Update) Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Lead

Executive Summary: The "Privileged" Fusion

The fusion of a tetrahydrofuran (THF) moiety with a piperazine core represents a strategic convergence of two "privileged" scaffolds in medicinal chemistry.

-

The Piperazine Core: Acts as a defined conformational spacer (chair/boat), a hydrogen bond acceptor/donor (depending on N-substitution), and a solubility enhancer (logP modulation).

-

The THF Moiety: Provides a chiral ether oxygen capable of specific hydrogen bonding (e.g., with backbone amides in proteases) and metabolic stability compared to acyclic ethers.

This guide analyzes the Tetrahydrofuran-Piperazine (THF-P) scaffold, distinguishing between Direct N-Substitution (CNS ligands) and Distal Tethering (Antifungals/HIV PIs).[1] It provides actionable synthetic protocols and SAR (Structure-Activity Relationship) insights grounded in recent field data (2020–2025).[1]

Pharmacophore Architecture & SAR Analysis[1][2]

Structural Classes

We categorize THF-P derivatives into two distinct architectural classes based on the proximity of the rings.

| Class | Architecture | Primary Therapeutic Area | Key Interaction Mechanism |

| Class A: Direct N-Linked | THF ring directly attached to Piperazine N1.[1] | CNS (5-HT1A, α1-Adrenergic) | The THF oxygen mimics the catechol/methoxy oxygen of endogenous neurotransmitters; Piperazine N4 is the basic center.[1] |

| Class B: Distal / Tethered | THF and Piperazine separated by a linker (e.g., phenyl-ether).[1] | Infectious Disease (Antifungal, HIV) | THF acts as a "Head Group" filling a hydrophobic pocket (e.g., P2 site in HIV protease); Piperazine acts as a solvent-exposed solubilizing tail.[1] |

Case Study 1: CNS Ligands (Class A)

Target: 5-HT1A Receptor (Agonist/Antagonist) & α1-Adrenoceptor.[1] Mechanism: Research indicates that replacing a 1,3-dioxolane ring with a tetrahydrofuran ring in aryl-piperazine derivatives significantly alters selectivity.[1]

-

SAR Insight: The THF ring reduces affinity for α1-adrenoceptors while maintaining or enhancing 5-HT1A affinity.[1]

-

Stereochemistry: The spatial orientation of the THF oxygen is critical. Cis/Trans isomers on the THF ring (if substituted) show differential binding, often favoring the configuration that projects the ether oxygen towards specific serine residues in the receptor pocket.

Case Study 2: Posaconazole Analogs (Class B)

Target: Lanosterol 14α-demethylase (CYP51).[1] Mechanism: Posaconazole features a THF ring linked via a phenyl-ether spacer to a piperazine.[1]

-

Role of THF: The chiral THF ring is the "warhead" for specificity, fitting into a narrow hydrophobic cleft near the heme.

-

Role of Piperazine: The piperazine ring extends towards the access channel, interacting with solvent and improving oral bioavailability.

-

Critical SAR: Oxidation of the piperazine ring (N-oxide formation) is a primary metabolic pathway, often leading to loss of activity.

Visualization: SAR & Pathway Logic

Diagram 1: Pharmacophore & SAR Logic

This diagram illustrates the functional divergence between Class A (CNS) and Class B (Infectious Disease) architectures.

Caption: Divergent SAR pathways for THF-Piperazine scaffolds based on linker topology.

Advanced Synthetic Methodologies[1][3]

While standard N-alkylation (using THF-halides) is common, it often lacks stereocontrol.[1] We present a Radical Cyclization Protocol utilizing Manganese(III) Acetate, which constructs the dihydrofuran/THF ring onto the piperazine framework. This method is superior for generating diverse libraries of "Class A" derivatives.

Mechanism: Mn(OAc)₃ Mediated Radical Cyclization

This reaction couples a 1,3-dicarbonyl compound with an unsaturated piperazine derivative (e.g., allyl-piperazine).[1]

-

Initiation: Mn(OAc)₃ generates a radical at the

-position of the 1,3-dicarbonyl.[1] -

Addition: The radical adds to the alkene of the allyl-piperazine.

-

Cyclization: The resulting intermediate undergoes oxidative cyclization to form a dihydrofuran ring fused or attached to the piperazine.

-

Reduction (Optional): The dihydrofuran can be hydrogenated to a tetrahydrofuran (THF).[1]

Diagram 2: Mn(OAc)₃ Radical Synthetic Pathway[1]

Caption: Mn(OAc)3 mediated construction of the Dihydrofuran/THF-Piperazine core.

Detailed Experimental Protocols

Protocol A: Synthesis of Piperazine-Dihydrofuran Scaffold

Source Validation: Adapted from Mn(OAc)₃ protocols (C.f. Ref [1], [4])

Reagents:

Procedure:

-

Catalyst Preparation: Dissolve

(2.0 equiv) in glacial acetic acid (15 mL per mmol substrate) at 80°C until fully dissolved.-

Note: Ensure the solution is clear; turbidity indicates incomplete dissolution.

-

-

Temperature Adjustment: Lower the temperature to 65°C .

-

Addition: Add a solution of the 1,3-dicarbonyl (1.0 equiv) and N-allylpiperazine (1.2 equiv) in minimal acetic acid to the oxidant solution.

-

Reaction: Stir at 65°C. Monitor the color change from dark brown (Mn3+) to transparent/pale pink (Mn2+). This typically takes 15–60 minutes.[1]

-

Workup:

-

Purification: Flash column chromatography (Hexane/EtOAc).

Self-Validation Check:

-

Success Indicator: Disappearance of the brown Mn(III) color is the primary endpoint.

-

NMR Verification: Look for the disappearance of terminal alkene protons (5.0–6.0 ppm) and the appearance of the dihydrofuran vinyl proton (often a doublet around 6.0 ppm) and the methine proton of the new ring (4.5 ppm).

Protocol B: In Vitro 5-HT1A Receptor Binding Assay

Source Validation: Standard radioligand displacement protocol (C.f. Ref [3])

Objective: Determine the affinity (

Materials:

-

Membrane Source: CHO cells stably expressing human 5-HT1A receptors.[1]

-

Radioligand:

(Specific Activity ~100-200 Ci/mmol).[1] -

Non-specific Binder: Serotonin (10 µM).[1]

Procedure:

-

Incubation: Mix membrane suspension (20 µg protein) with

(1 nM final) and the test compound (concentration range -

Equilibrium: Incubate at 25°C for 60 minutes .

-

Why? 5-HT1A kinetics are temperature sensitive; 25°C prevents rapid dissociation during filtration.[1]

-

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Analysis: Calculate

using non-linear regression. Convert to

Future Perspectives: 2025 and Beyond

Recent literature (2024–2025) highlights a shift toward C-H Functionalization of the piperazine ring itself. Instead of attaching the THF to the nitrogen, photoredox catalysis is now being used to attach ethers directly to the piperazine carbons (C2/C3). This "Carbon-Linked" architecture creates a more rigid scaffold, potentially improving selectivity by restricting the conformational flip of the piperazine chair.

References

-

Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations. Source: Turkish Journal of Chemistry (2020) URL:[Link]

-

Posaconazole: A broad-spectrum triazole antifungal agent. Source:[1][5] Clinical Therapeutics / NIH PubChem URL:[1][Link][1]

-

Synthesis, Biological Evaluation, and Docking Studies of Tetrahydrofuran-Based Ligands Acting at Adrenergic α1- And Serotonin 5-HT1A Receptors. Source: Journal of Medicinal Chemistry / PubMed (2012) URL:[Link][1]

-

Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024). Source: Molecular Diversity (2025) URL:[Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: ChemistryOpen (2026) URL:[1][Link][1]

Sources

- 1. Posaconazole | C37H42F2N8O4 | CID 468595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Posaconazole Piperazine Dioxide | Benchchem [benchchem.com]

Methodological & Application

Application Notes & Protocols: Nucleophilic Substitution Reactions of 1-(Tetrahydrofuran-3-yl)piperazine

Introduction: The Strategic Value of the 1-(Tetrahydrofuran-3-yl)piperazine Scaffold

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized for its prevalence in a multitude of clinically successful drugs.[1][2] Its unique physicochemical properties—conferred by two nitrogen atoms at positions 1 and 4—allow it to modulate aqueous solubility, lipophilicity, and receptor-binding interactions, making it a "privileged" structure in drug design.[3][4] When combined with a tetrahydrofuran (THF) moiety, as in 1-(Tetrahydrofuran-3-yl)piperazine, the resulting scaffold offers a compelling combination of a rigid, polar THF group and a versatile, nucleophilic piperazine core. This structure is a valuable building block for creating novel chemical entities with potential applications across various therapeutic areas, including oncology, neuroscience, and infectious diseases.[5][6]

This guide provides a comprehensive overview of the primary nucleophilic substitution reactions involving the secondary amine (N-H) of the piperazine ring. While the tetrahydrofuran ring can undergo ring-opening under specific and often harsh conditions promoted by strong Lewis acids or specialized catalysts[7][8][9], the most synthetically tractable and widely utilized handle on this molecule is the piperazine nitrogen. We will detail field-proven protocols for three cornerstone transformations: Palladium-catalyzed N-Arylation (Buchwald-Hartwig amination), Nucleophilic Aromatic Substitution (SNAr), and classical N-Alkylation.

Foundational Principles of Reactivity

The synthetic utility of 1-(Tetrahydrofuran-3-yl)piperazine is dominated by the nucleophilicity of the secondary amine at the N4 position. This nitrogen atom possesses a lone pair of electrons that can readily attack a wide range of electrophilic centers, forming new carbon-nitrogen or heteroatom-nitrogen bonds. The choice of reaction conditions is dictated primarily by the nature of the electrophilic partner.

-

For electron-rich or sterically hindered aryl/heteroaryl halides , which are poor electrophiles, a transition-metal catalyst is required to facilitate the coupling.

-

For highly electron-deficient aryl/heteroaryl halides , the aromatic ring itself is sufficiently electrophilic to be attacked directly by the amine, proceeding through an SNAr mechanism.

-

For alkyl halides or sulfonates , the reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) pathway.

The following diagram illustrates these primary reaction pathways.

Caption: Primary nucleophilic substitution pathways for 1-(Tetrahydrofuran-3-yl)piperazine.

Protocol: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds between amines and aryl halides, offering exceptional scope and functional group tolerance.[10] This reaction is indispensable when coupling with non-activated or sterically demanding aryl partners.

Causality Behind Experimental Choices

-

Base: A strong, non-nucleophilic base is required to deprotonate the piperazine nitrogen (or the intermediate palladium-amine complex), facilitating the catalytic turnover. Sodium tert-butoxide (NaOtBu) is a common and highly effective choice.[10] For substrates sensitive to strong bases, weaker options like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may require higher temperatures or longer reaction times.[3]

-

Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are standard.[10] They effectively dissolve the reactants and catalyst complex without interfering with the reaction mechanism. Toluene and dioxane are favored for higher-temperature reactions due to their higher boiling points.

Visualizing the Catalytic Cycle

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

Detailed Experimental Protocol: Synthesis of 1-(4-methylphenyl)-4-(tetrahydrofuran-3-yl)piperazine

Materials:

-

1-(Tetrahydrofuran-3-yl)piperazine (1.0 equiv)

-

4-Bromotoluene (1.1 equiv)

-

G3-XPhos Pd Precatalyst (2 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous Toluene

-

Schlenk flask or oven-dried reaction vial with a magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere, add 1-(Tetrahydrofuran-3-yl)piperazine, 4-bromotoluene, G3-XPhos Pd Precatalyst, and sodium tert-butoxide.

-

Add anhydrous toluene via syringe (to a concentration of ~0.1 M with respect to the limiting reagent).

-

Seal the flask and place it in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously. Monitor progress by TLC or LC-MS, typically complete within 2-12 hours.[3]

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction by carefully adding water. Dilute with ethyl acetate and transfer to a separatory funnel.

-

Separate the layers and extract the aqueous phase with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

Troubleshooting Guide

| Problem | Potential Cause | Suggested Solution |

| Low or No Product Yield | Inactive catalyst or ligand. | Use a pre-catalyst; ensure the reaction is under a strict inert atmosphere; use fresh, high-purity reagents.[3] |

| Inappropriate base. | Ensure the base is strong enough (e.g., NaOtBu) and fully soluble in the solvent. For sensitive substrates, try K₃PO₄.[3] | |

| Dehalogenation of Aryl Halide | Catalyst-mediated reduction side reaction. | Use a different ligand (e.g., RuPhos). Lower the reaction temperature. Ensure the amine is of high purity. |

| Formation of Bis-arylated Byproduct | Incorrect stoichiometry (not applicable for this specific substrate). | This is a common issue with unsubstituted piperazine but is avoided by using the mono-substituted starting material. |

Protocol: Nucleophilic Aromatic Substitution (SNAr)

When the arylating agent is sufficiently electron-deficient, palladium catalysis is unnecessary. The reaction can proceed via a direct SNAr mechanism, which is often more cost-effective and operationally simpler.[11] This pathway is common for heteroaromatics like pyrimidines or pyridines and aromatics bearing strong electron-withdrawing groups (e.g., -NO₂, -CN).[12][13]

Mechanism and Key Considerations

The SNAr reaction is a two-step process. First, the nucleophilic piperazine attacks the electron-deficient aromatic ring at the carbon bearing the leaving group. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically rate-determining step, the leaving group is expelled, and aromaticity is restored.

-

Substrate Requirement: A good leaving group (typically a halide) and strong electron-withdrawing groups positioned ortho or para to the leaving group are essential to stabilize the negative charge in the Meisenheimer intermediate.[12]

-

Reaction Conditions: The reaction is typically promoted by a base (e.g., K₂CO₃, DIPEA) to neutralize the H-X byproduct and may require heating in a polar aprotic solvent like DMF or DMSO to facilitate the reaction.[13]

Detailed Experimental Protocol: Synthesis of 2-(4-(Tetrahydrofuran-3-yl)piperazin-1-yl)pyrimidine

Materials:

-

1-(Tetrahydrofuran-3-yl)piperazine (1.0 equiv)

-

2-Chloropyrimidine (1.0 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Dimethylformamide (DMF)

-

Round-bottom flask with a reflux condenser and magnetic stir bar

Procedure:

-

To a round-bottom flask, add 1-(Tetrahydrofuran-3-yl)piperazine, 2-chloropyrimidine, and potassium carbonate.

-

Add DMF to the flask (~0.2 M concentration).

-

Heat the reaction mixture to 100-120 °C and stir.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Cool the mixture to room temperature and pour it into a beaker of cold water.

-

A precipitate of the product may form, which can be collected by filtration. Alternatively, extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic extracts, wash with water and then brine, dry over Na₂SO₄, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or flash column chromatography.

Protocol: N-Alkylation (SN2 Reaction)

N-alkylation is a fundamental method for introducing alkyl groups onto the piperazine nitrogen. This reaction proceeds via a standard SN2 mechanism where the piperazine nitrogen acts as the nucleophile, displacing a leaving group on an alkyl electrophile.[11]

Key Considerations

-

Electrophile: The reactivity of the alkyl halide follows the trend I > Br > Cl > F. Other good leaving groups include tosylates (OTs) and mesylates (OMs). Primary and benzylic halides are excellent substrates.

-

Base: A mild base such as potassium carbonate (K₂CO₃) or a tertiary amine like triethylamine (Et₃N) is sufficient to scavenge the acid (H-X) generated during the reaction.

-

Solvent: Polar aprotic solvents like acetonitrile (ACN) or DMF are ideal as they solvate the cation but not the nucleophile, accelerating the reaction rate.

Detailed Experimental Protocol: Synthesis of 1-Benzyl-4-(tetrahydrofuran-3-yl)piperazine

Materials:

-

1-(Tetrahydrofuran-3-yl)piperazine (1.0 equiv)

-

Benzyl bromide (1.05 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Acetonitrile (ACN)

-

Round-bottom flask with a magnetic stir bar

Procedure:

-

Combine 1-(Tetrahydrofuran-3-yl)piperazine and potassium carbonate in a round-bottom flask with acetonitrile.

-

Stir the suspension at room temperature.

-

Add benzyl bromide dropwise to the mixture.

-

Continue stirring at room temperature or warm slightly (e.g., to 40-50 °C) to increase the rate. Monitor the reaction by TLC or LC-MS (typically complete in 2-8 hours).

-

Once complete, filter off the inorganic salts and wash the filter cake with acetonitrile.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate to afford the crude product.

-

Purify by flash column chromatography if necessary.

Summary of Reaction Conditions

The following table provides a comparative overview of the typical conditions for the nucleophilic substitution reactions discussed.

| Reaction Type | Typical Electrophile | Catalyst / Ligand | Base | Solvent | Temperature (°C) |

| Buchwald-Hartwig | Aryl/Heteroaryl Bromides, Chlorides, Triflates | Pd Precatalyst (e.g., G3-XPhos) / Bulky Phosphine Ligand (e.g., XPhos) | NaOtBu, LiHMDS, K₃PO₄ | Toluene, Dioxane | 80 - 110 |

| SNAr | Electron-Deficient Aryl/Heteroaryl Halides | None | K₂CO₃, Cs₂CO₃, DIPEA | DMF, DMSO, NMP | 80 - 140 |

| N-Alkylation (SN2) | Alkyl Halides (R-Br, R-I), Sulfonates (R-OTs) | None | K₂CO₃, Et₃N | Acetonitrile, DMF | 25 - 60 |

Conclusion

1-(Tetrahydrofuran-3-yl)piperazine is a highly adaptable building block for drug discovery and chemical synthesis. The nucleophilic secondary amine provides a reliable handle for functionalization through a variety of established synthetic methods. By carefully selecting the reaction type—be it a sophisticated palladium-catalyzed amination for challenging aryl partners, a direct SNAr for activated systems, or a classical SN2 alkylation—researchers can efficiently generate a diverse array of novel molecules. The protocols and principles outlined in this guide serve as a robust starting point for the successful application of this valuable scaffold in research and development.

References

- BenchChem Technical Support Team. (2025).

- Caddick, S. et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)

- ResearchGate. (n.d.). Table 2 . Effects of solvent on the ring-opening a.

- Gmeiner, P. et al. (2004). Solid-Phase Synthesis of N-Bi- and N-Terarylpiperazines via Three Different and Consecutive Palladium-Catalyzed Cross-Coupling Reactions.

- BenchChem Technical Support Team. (2025). Application Notes and Protocols for Optimizing Buchwald-Hartwig Amination using 4-dibenzofuranamine. BenchChem.

- Organ, M. G. et al. (2006). General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages.

- Pelliccia, S. et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules (MDPI).

- Organic Chemistry Portal. (n.d.). Synthesis of piperazines.

- ResearchGate. (n.d.). The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine.

- Tanyeli, C. et al. (n.d.). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)